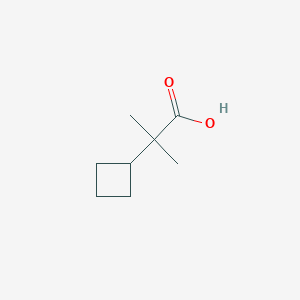

2-Cyclobutyl-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,7(9)10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMDEPJUKQXJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclobutyl-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-methylpropanoic acid is a small molecule carboxylic acid. Its structure, featuring a cyclobutyl ring adjacent to a quaternary carbon, presents an interesting scaffold for medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this compound is a critical first step in evaluating its potential for any application, particularly in drug development where properties like solubility, lipophilicity, and acidity govern a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the key physicochemical characteristics of this compound. It moves beyond a simple data sheet by detailing the experimental methodologies used to determine these properties, explaining the scientific rationale behind procedural choices, and offering insights into the implications of these properties for research and development.

Chemical Identity and Structure

Correctly identifying a compound is the foundation of all subsequent scientific investigation. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1603359-47-2 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Canonical SMILES | CC(C)(C1CCC1)C(=O)O | N/A |

| InChI Key | OTMDEPJUKQXJFO-UHFFFAOYSA-N | [2] |

| Physical Form | Liquid (at room temperature) | [2] |

Core Physicochemical Properties: A Quantitative Overview

The behavior of a molecule in both biological and chemical systems is dictated by its physical properties. While experimental data for this specific molecule is sparse in publicly available literature, we can infer likely properties and outline the rigorous experimental protocols required for their definitive determination. The following table summarizes these crucial parameters.

| Property | Predicted/Reported Value | Experimental Method | Significance in Drug Development |

| Melting Point | N/A (Liquid at RT) | Capillary Method / DSC | Purity assessment, physical state at physiological temp. |

| pKa | ~4.8 - 5.0 (Predicted) | Potentiometric Titration | Governs ionization state, solubility, and receptor binding. |

| LogP (o/w) | ~2.0 - 2.5 (Predicted) | OECD 107 Shake-Flask Method | Measures lipophilicity; impacts membrane permeability, metabolism. |

| Aqueous Solubility | Sparingly Soluble (Predicted) | Shake-Flask Method | Affects bioavailability and formulation strategies. |

Experimental Methodologies: A Practical Guide

The trustworthiness of physicochemical data hinges on the quality and execution of the experimental protocols used to generate it. The following sections detail robust, self-validating methodologies for determining the key properties of this compound.

Determination of Melting Point

While listed as a liquid, determining the melting or freezing point is crucial for purity assessment.[3] An impurity will typically depress the melting point and broaden its range.[3]

Protocol: Capillary Melting Point Determination [4]

-

Sample Preparation: Ensure the sample is anhydrous. Introduce a small amount of the substance into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.[5]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[3][4]

-

Rapid Determination (Scouting): Heat the sample rapidly to get an approximate melting point range. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point. Begin heating at a slow, controlled rate (e.g., 1-2°C per minute).[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

-

Validation: Repeat the accurate determination at least twice. Consistent results (within 0.5-1.0°C) validate the measurement.

Determination of Acid Dissociation Constant (pKa)

The pKa is the pH at which the carboxylic acid group is 50% ionized. This parameter is arguably one of the most important for a drug candidate, as it dictates the charge of the molecule in different physiological compartments (e.g., stomach vs. intestine), which in turn affects solubility and membrane transport. Potentiometric titration is the gold-standard method for its determination.[6][7]

Protocol: pKa Determination by Potentiometric Titration [8][9]

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[8][9]

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in water. To maintain a constant ionic environment, add a background electrolyte like 0.15 M potassium chloride (KCl).[8][9]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C or 37°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[8][9]

-

Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting sigmoid curve, which corresponds to the half-equivalence point.[8]

-

Validation: The sharpness of the inflection point on the titration curve provides a qualitative check on the purity of the sample. The experiment should be run in triplicate to ensure reproducibility.

Determination of Lipophilicity (LogP)

Lipophilicity, the "greasiness" of a molecule, is quantified by the partition coefficient (P) between an organic solvent (typically n-octanol) and water. It is expressed as LogP. This value is a key predictor of a drug's ability to cross cell membranes.[10] The shake-flask method is the traditional and most reliable technique for its measurement.[11][12]

Protocol: LogP Determination by Shake-Flask Method (OECD 107) [13][14]

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L.[13]

-

Partitioning: In a suitable vessel, combine the n-octanol and water phases at a defined volume ratio. Add the test substance. Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached (a minimum of several hours).[14]

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[13][15]

-

Quantification: Accurately determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation & Validation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15] The LogP is the base-10 logarithm of this value. The experiment should be performed with at least three different volume ratios of the two phases, and the resulting LogP values should agree within ± 0.3 units.[14]

Determination of Aqueous Solubility

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development, often leading to poor absorption and bioavailability.[16] It is crucial to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery.[17][18]

-

Thermodynamic Solubility: The true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in the aqueous buffer over a longer period (e.g., 24 hours).[16][19]

Protocol: Thermodynamic Solubility by Shake-Flask Method [19]

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[16]

-

Sample Processing: After equilibration, filter the suspension (e.g., using a 0.45 µm filter) or centrifuge at high speed to remove all undissolved solid.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

-

Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure saturation was achieved. The pH of the solution should also be measured at the end to check for any shifts.[19]

Conclusion

The physicochemical properties of this compound—its liquid state, predicted weak acidity, and moderate lipophilicity—define its fundamental chemical nature. While predicted values offer a useful starting point, the rigorous, validated experimental protocols outlined in this guide are essential for generating the high-quality data required for any serious research or drug development program. This empirical data forms the bedrock upon which formulation strategies are built, biological activities are interpreted, and the ultimate potential of the molecule is evaluated.

References

-

Anax Laboratories. 1603359-47-2 | this compound. Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

Westlab Canada. Measuring the Melting Point. Available from: [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. Available from: [Link]

-

PhytoSafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Available from: [Link]

-

Timstar. Melting Point: Using the Thiele Tube. Available from: [Link]

-

OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

-

Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Creative Biolabs. Solubility Assessment Service. Available from: [Link]

-

National Center for Biotechnology Information. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Available from: [Link]

-

PubChem. 2-Cyclopropyl-2-methylpropanoic acid. Available from: [Link]

-

NIST WebBook. Propanoic acid, 2-methyl-, 2-methylpropyl ester. Available from: [Link]

-

National Center for Biotechnology Information. Reliability of logP predictions based on calculated molecular descriptors: a critical review. Available from: [Link]

-

ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Available from: [Link]

-

FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). Available from: [Link]

-

PubChem. 2-Cyclobutyl-3-cyclopropyl-propionic acid. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

ResearchGate. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available from: [Link]

-

PubChem. 2-Chloro-3-[cyclobutyl(methyl)amino]propanoic acid. Available from: [Link]

-

PubChem. (2S)-3-cyclobutyl-2-[(2R)-oxiran-2-yl]propanoic acid. Available from: [Link]

-

Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Available from: [Link]

-

Reddit. Acidic nature of 2-methyl propanoic acid. Available from: [Link]

-

PubChem. 3-Cyclopentyl-2-methylpropanoic acid. Available from: [Link]

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. This compound | 1603359-47-2 [sigmaaldrich.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. acdlabs.com [acdlabs.com]

- 11. oecd.org [oecd.org]

- 12. agroscope.admin.ch [agroscope.admin.ch]

- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 14. oecd.org [oecd.org]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. enamine.net [enamine.net]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. dissolutiontech.com [dissolutiontech.com]

theoretical properties of 2-Cyclobutyl-2-methylpropanoic acid

An In-Depth Technical Guide to the Theoretical Properties of 2-Cyclobutyl-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 1603359-47-2).[1] Intended for researchers, medicinal chemists, and drug development professionals, this document delineates the molecule's structural features, predicted physicochemical and spectroscopic characteristics, and potential reactivity. By synthesizing data from analogous structures and predictive models, this whitepaper offers foundational insights crucial for the evaluation of this compound as a synthetic building block or a candidate for further investigation in pharmaceutical and materials science applications.

Molecular Structure and Stereoisomerism

This compound is a carboxylic acid characterized by a unique structural motif: a cyclobutyl ring attached to a quaternary α-carbon, which also bears two methyl groups. This arrangement imparts specific steric and electronic properties that influence its chemical behavior.

-

Molecular Formula: C₈H₁₄O₂[1]

-

Molecular Weight: 142.2 g/mol [1]

-

Synonyms: 2-cyclobutyl-2-methyl-propionic acid, Cyclobutaneacetic acid, α,α-dimethyl-[1]

-

InChI Key: OTMDEPJUKQXJFO-UHFFFAOYSA-N

The central α-carbon (C2) is a quaternary center and, as it is not bonded to four different substituents, it is not a stereocenter. The molecule is achiral and does not exhibit stereoisomerism.

Caption: 2D structure of this compound with key functional regions highlighted.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data presented below are based on computational predictions, providing a baseline for experimental design.

| Property | Predicted Value | Source |

| Physical Form | Liquid | |

| Boiling Point | 238.9 ± 8.0 °C | [1] |

| Density | 1.078 ± 0.06 g/cm³ | [1] |

| pKa | 4.95 ± 0.10 | [1] |

The predicted pKa of ~4.95 is typical for a sterically hindered carboxylic acid, suggesting it will be predominantly in its deprotonated (carboxylate) form at physiological pH.[1] Its classification as a liquid at room temperature is also noted.

Theoretical Spectroscopic Profile

While experimental spectra for this specific molecule are not publicly available, a theoretical profile can be constructed based on its structure and data from analogous compounds like 2-methylpropanoic acid. This profile is invaluable for identity confirmation in a research setting.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functional group.

-

O-H Stretch: A very broad and strong absorption band is predicted between 2500-3300 cm⁻¹. This feature is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]

-

C-H Stretch: Sharp peaks between 2850-2975 cm⁻¹ are expected from the C-H stretching vibrations of the methyl and cyclobutyl groups.[2]

-

C=O Stretch: A very strong, sharp absorption is predicted in the range of 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[2]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-O stretching and C-H bending vibrations, forming a unique fingerprint for the molecule.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule.

-

-COOH Proton: A broad singlet is expected at a high chemical shift, typically >10-12 ppm. This signal often disappears upon shaking with D₂O.

-

Cyclobutyl Protons: The seven protons on the cyclobutyl ring will produce a complex series of multiplets between approximately 1.5-2.5 ppm. The methine proton (CH attached to the quaternary carbon) will likely be the most downfield of this group.

-

-CH₃ Protons: The six protons of the two equivalent methyl groups on the quaternary carbon are expected to produce a sharp singlet around 1.2 ppm.

Based on the structure, five distinct carbon signals are predicted:

-

-COOH Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the 180-185 ppm range.

-

Quaternary α-Carbon: The carbon atom bonded to the cyclobutyl ring, two methyl groups, and the carboxyl group will appear around 45-55 ppm.

-

Cyclobutyl Carbons: Three distinct signals are expected for the cyclobutyl ring carbons: one for the methine carbon (CH) and two for the methylene carbons (CH₂), with chemical shifts in the alkyl region of 20-40 ppm.

-

-CH₃ Carbons: The two equivalent methyl carbons will give rise to a single signal, likely in the 20-25 ppm range.

Caption: Correlation of molecular fragments to their predicted key spectroscopic signals.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the following features are anticipated:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight at m/z = 142.

-

Key Fragments:

-

[M - COOH]⁺: Loss of the carboxylic acid group (45 Da) would result in a significant fragment at m/z = 97.

-

[M - C₄H₇]⁺: Cleavage of the cyclobutyl group (55 Da) could lead to a fragment at m/z = 87.

-

Further fragmentation of the alkyl portions would produce a characteristic pattern of smaller ions.

-

Reactivity and Stability Profile

The primary site of reactivity for this compound is the carboxylic acid functional group. The steric hindrance provided by the adjacent quaternary carbon and cyclobutyl ring will temper this reactivity compared to less substituted acids.

-

Esterification: The molecule will react with alcohols under acidic catalysis to form the corresponding esters.[3] The reaction rate may be slowed by the steric bulk around the carbonyl group.

-

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine would yield the corresponding amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-cyclobutyl-2-methyl-1-propanol.[3]

-

Stability: The compound is expected to be stable under standard storage conditions (room temperature).[1] The cyclobutyl ring possesses some ring strain, but it is generally stable and does not readily undergo ring-opening reactions under normal conditions.

Caption: General reactivity pathways for this compound.

Potential Applications in Research and Development

While specific biological activities for this compound are not documented, its structural features are of interest to drug development professionals. Carboxylic acids containing small, strained ring systems like cyclopropane and cyclobutane are often explored as building blocks in medicinal chemistry.[3][4] These motifs can modulate physicochemical properties such as lipophilicity (LogP) and metabolic stability, and can serve as bioisosteres for other chemical groups. This compound could serve as a valuable intermediate in the synthesis of more complex molecules for screening in various therapeutic areas, including neuroscience, where related structures have been investigated.[3]

Conclusion

This compound is a structurally distinct aliphatic carboxylic acid. Its theoretical properties—including a predicted pKa of ~4.95, a boiling point of ~239 °C, and a characteristic spectroscopic fingerprint—provide a solid foundation for its identification and use in a laboratory setting.[1] The molecule's reactivity is centered on its sterically hindered carboxylic acid group, allowing for standard transformations into esters, amides, and alcohols. For researchers in drug discovery and organic synthesis, this compound represents a potentially useful, non-chiral building block for creating novel chemical entities with tailored properties.

References

- This compound | 1603359-47-2 - Sigma-Aldrich. (URL: )

- 2-(1-Methyl-2-prop-1-en-2-yl-cyclobutyl)ethanoic acid - SpectraBase. (URL: )

- This compound | 1603359-47-2 - ChemicalBook. (URL: )

- Buy 2-Cyclopropyl-2-methylpropanoic acid (EVT-1662972) | 71199-13-8 - EvitaChem. (URL: )

- 2-Cyclobutyl-3-cyclopropyl-propionic acid | C10H16O2 | CID 102568247 - PubChem. (URL: )

- Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (URL: )

- 2-(1-Methyl-2-prop-1-en-2-yl-cyclobutyl)ethanoic acid - Optional[Vapor Phase IR] - Spectrum. (URL: )

- 1603359-47-2 | this compound - Anax Labor

- 2-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 53936680 - PubChem. (URL: )

- mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (URL: )

- Propanoic acid, 2-methyl- - the NIST WebBook. (URL: )

- 2-Cyclobutyl-4-methylpentanoic acid | C10H18O2 | CID 83682810 - PubChem. (URL: )

- Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). (URL: )

- infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (URL: )

- CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)

- proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (URL: )

- Propanoic acid, 2-methyl-, butyl ester - the NIST WebBook. (URL: )

- Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2) - Cheméo. (URL: )

- Propanoic acid, 2-methyl-, butyl ester - the NIST WebBook. (URL: )

- Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB. (URL: )

- 2-hydroxy-2-methylpropanoic acid - 594-61-6, C4H8O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )

- Propanoic acid, 2-methyl- - the NIST WebBook. (URL: )

- 2-Methylpropanoic acid | SIELC Technologies. (URL: )

- 2-Methylbutyl isobutyrate | C9H18O2 | CID 97883 - PubChem. (URL: )

- 2-(3,5-Di-t-Butylphenyl)-2-methylpropanoic acid - Optional[13C NMR] - Chemical - SpectraBase. (URL: )

- Propanoic acid, 2-methyl-, 2-methylpropyl ester - the NIST WebBook. (URL: )

- Butane - Wikipedia. (URL: )

- 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004 - PubChem. (URL: )

- Isobutyric acid - Wikipedia. (URL: )

- 2-(4-Cyclopropylphenoxy)-2-methylpropanoic acid | C13H16O3 | CID 153873466 - PubChem. (URL: )

- US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google P

- 2,2-Bis(hydroxymethyl)propionic acid(4767-03-7) 1H NMR spectrum - ChemicalBook. (URL: )

Sources

- 1. This compound | 1603359-47-2 [amp.chemicalbook.com]

- 2. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Buy 2-Cyclopropyl-2-methylpropanoic acid (EVT-1662972) | 71199-13-8 [evitachem.com]

- 4. 2-Cyclobutyl-3-cyclopropyl-propionic acid | C10H16O2 | CID 102568247 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Cyclobutane Carboxylic Acids

Abstract

The cyclobutane motif, once considered an anomaly of organic chemistry due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery and materials science. This guide provides a comprehensive technical overview of the discovery and history of cyclobutane carboxylic acids, from the early erroneous syntheses that confounded nineteenth-century chemists to the sophisticated synthetic methodologies employed today. We will explore the pivotal moments in their history, delve into the mechanisms of key synthetic transformations, and examine their strategic application in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemistry and significance of this unique class of molecules.

A History Forged in Misinterpretation and Perseverance: The Discovery of Cyclobutane Carboxylic Acids

The journey to the first successful synthesis of a cyclobutane carboxylic acid was not a linear path but rather a compelling narrative of mistaken identities and the persistent pursuit of knowledge that characterized early organic chemistry.

The Era of Skepticism and the "Unstable" Rings

In the late 19th century, the prevailing scientific consensus, heavily influenced by Baeyer's strain theory, posited that cyclic compounds with rings smaller than six carbons would be too unstable to exist. This belief created a significant intellectual barrier to the exploration of small ring systems.

A Case of Mistaken Identity: Markownikoff and Krestownikoff's "1,3-Cyclobutanedicarboxylic Acid" (1881)

In 1881, Vladimir Markownikoff and A. M. Krestownikoff reported what they believed to be the first synthesis of 1,3-cyclobutanedicarboxylic acid.[1] Their method involved the self-condensation of ethyl α-chloropropionate catalyzed by sodium ethoxide. The resulting diacid, however, was later proven by the work of several chemists, including Ingold and Buchman, to be 1-methyl-1,2-cyclopropanedicarboxylic acid.[1] This misidentification, which persisted for decades, highlights the analytical challenges faced by chemists of that era.

The Breakthrough: William Henry Perkin Jr.'s Landmark Synthesis (1883)

Just two years after Markownikoff and Krestownikoff's erroneous report, the landscape of small ring chemistry was irrevocably changed by the ingenuity of William Henry Perkin, Jr. In 1883, Perkin reported the first successful synthesis of a cyclobutane derivative, specifically a cyclobutane carboxylic acid precursor.[1] Initially, Perkin himself fell victim to the deceptive nature of these reactions, mistakenly believing an initial product to be a cyclobutane derivative when it was, in fact, a six-membered ring. However, his persistence led to a successful synthesis, a landmark achievement that challenged the prevailing theories of ring stability.

Caption: Perkin Jr.'s successful synthesis of cyclobutanecarboxylic acid.

Modern Synthetic Methodologies for Cyclobutane Carboxylic Acids

The pioneering work of Perkin laid the foundation for the development of a diverse array of synthetic methods for constructing the cyclobutane ring. Modern organic synthesis offers several powerful strategies, each with its own advantages and limitations.

The Classical Approach: Decarboxylation of Dicarboxylic Acids

A common and straightforward method for the preparation of cyclobutanecarboxylic acid is the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. This precursor is readily synthesized via the malonic ester synthesis, reacting diethyl malonate with 1,3-dibromopropane.

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Decarboxylation

-

Synthesis of 1,1-Cyclobutanedicarboxylic Acid:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate dropwise with stirring.

-

Slowly add 1,3-dibromopropane to the reaction mixture and reflux for several hours.

-

After cooling, pour the mixture into water and extract the diethyl 1,1-cyclobutanedicarboxylate with an organic solvent.

-

Hydrolyze the ester by refluxing with a strong base (e.g., NaOH or KOH).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 1,1-cyclobutanedicarboxylic acid.

-

Filter, wash with cold water, and dry the product.

-

-

Decarboxylation to Cyclobutanecarboxylic Acid:

-

Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.

-

Heat the solid gently to its melting point and then increase the temperature to induce decarboxylation (typically around 150-180 °C). Carbon dioxide will be evolved.

-

Distill the resulting cyclobutanecarboxylic acid. The crude product can be purified by redistillation.

-

[2+2] Cycloaddition Reactions: A Powerful Tool for Ring Formation

[2+2] cycloaddition reactions, involving the formation of a four-membered ring from two two-atom components, are among the most versatile methods for synthesizing cyclobutane derivatives. These reactions can be initiated either thermally or photochemically, with distinct mechanistic pathways and stereochemical outcomes governed by the Woodward-Hoffmann rules.

Mechanism of [2+2] Cycloadditions

-

Thermal [2+2] Cycloadditions: These reactions are symmetry-forbidden to proceed in a concerted, suprafacial-suprafacial manner. However, they can occur in a stepwise fashion through a diradical intermediate, particularly with activated alkenes such as ketenes.

-

Photochemical [2+2] Cycloadditions: These reactions are symmetry-allowed. Upon absorption of light, one of the alkene components is promoted to an excited state, allowing for a concerted or stepwise reaction to form the cyclobutane ring. This method is widely used for the synthesis of a variety of cyclobutane structures.[2]

Caption: Generalized mechanism of a photochemical [2+2] cycloaddition.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling reaction has emerged as a powerful tool for the synthesis of aryl- and vinyl-substituted cyclobutanes. This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (e.g., a cyclobutylboronic acid or ester) with an organic halide or triflate.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Synthetic Routes

| Method | Starting Materials | Reagents | Yields | Advantages | Disadvantages |

| Decarboxylation | Diethyl malonate, 1,3-dihalopropane | Strong base, acid | Moderate to Good | Scalable, uses readily available starting materials. | Requires multiple steps. |

| [2+2] Cycloaddition | Alkenes | UV light or heat | Variable | High atom economy, good for complex structures. | Can lead to mixtures of stereoisomers, requires specialized equipment. |

| Suzuki-Miyaura Coupling | Cyclobutylboronic acid/ester, organic halide | Palladium catalyst, base | Good to Excellent | Mild reaction conditions, high functional group tolerance. | Requires synthesis of the organoboron reagent. |

The Ascendance of Cyclobutane Carboxylic Acids in Medicinal Chemistry

The unique structural and conformational properties of the cyclobutane ring have made it an increasingly popular motif in drug design. Cyclobutane carboxylic acids and their derivatives offer several advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Structural and Conformational Advantages

The puckered conformation of the cyclobutane ring provides a rigid scaffold that can be used to:

-

Improve Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains.

-

Induce Conformational Restriction: Locking a molecule into a specific conformation can enhance its binding affinity and selectivity for a biological target.

-

Serve as a Pharmacophore Element: The cyclobutane ring can orient functional groups in a precise three-dimensional arrangement to optimize interactions with a receptor.

Cyclobutane Carboxylic Acids in FDA-Approved Drugs

Several FDA-approved drugs incorporate a cyclobutane carboxylic acid moiety or a derivative thereof, highlighting their therapeutic importance.

-

Boceprevir (Victrelis®): An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, boceprevir features a cyclobutane-containing amino acid derivative. The cyclobutyl group plays a crucial role in fitting into the S1 pocket of the protease, contributing to the drug's high potency.[3]

-

Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD), roflumilast contains a cyclopropylmethoxy group, which is structurally related to cyclobutane derivatives and contributes to the molecule's overall shape and binding properties.[4]

-

Betrixaban (Bevyxxa®): An oral, direct factor Xa inhibitor, betrixaban incorporates a cyclobutane ring that contributes to its binding affinity and selectivity.

Spectroscopic and Physical Properties

A thorough understanding of the physical and spectroscopic properties of cyclobutane carboxylic acids is essential for their characterization and application.

Physical Properties of Cyclobutanecarboxylic Acid

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 195 °C |

| Melting Point | -7.5 °C |

| pKa | 4.79 |

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of cyclobutanecarboxylic acid is characterized by complex multiplets for the cyclobutane protons due to spin-spin coupling. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon (δ ≈ 180 ppm), the methine carbon attached to the carboxyl group, and the methylene carbons of the cyclobutane ring.[5]

Infrared (IR) Spectroscopy

The IR spectrum of cyclobutanecarboxylic acid exhibits a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption is observed around 1700 cm⁻¹.[6]

Mass Spectrometry (MS)

The electron ionization mass spectrum of cyclobutanecarboxylic acid shows a molecular ion peak (M⁺) at m/z 100. Common fragmentation pathways include the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and cleavage of the cyclobutane ring.[7]

Conclusion

From its contentious beginnings, the chemistry of cyclobutane carboxylic acids has evolved into a vibrant and essential field of modern organic synthesis. The journey from Perkin's groundbreaking synthesis to the sophisticated catalytic methods of today underscores the relentless progress of chemical science. The unique properties of the cyclobutane ring have cemented its place as a valuable building block in drug discovery, offering medicinal chemists a powerful tool to fine-tune the properties of therapeutic agents. As our understanding of synthetic methodologies and biological systems continues to deepen, the role of cyclobutane carboxylic acids in science and medicine is poised to expand even further.

References

- Conover, W. B. (1951). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3553.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid. Retrieved from [Link].

-

NIST. (n.d.). Cyclobutylcarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link].

- Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9947-10007.

- Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.

-

Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link].

- Venkatraman, S., et al. (2010). Discovery of Boceprevir and Narlaprevir: The First and Second Generation of HCV NS3 Protease Inhibitors. In Burger's Medicinal Chemistry and Drug Discovery (eds F. D. King and W. T. Wipf).

-

Science History Institute. (n.d.). William Henry Perkin. Retrieved from [Link].

-

PubChem. (n.d.). Roflumilast. Retrieved from [Link].

-

Organic Syntheses Procedure. (n.d.). cyclobutylamine. Retrieved from [Link].

- Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925–3929.

- Roberts, J. D., & Sherman, F. G. (1949). Small-Ring Compounds. I. The Synthesis of Spiro[3.5]nonane, 1,3-Cyclobutanedicarboxylic Acid, and cis- and trans-1,3-Cyclobutanedicarboxylic Acids. Journal of the American Chemical Society, 71(12), 3921–3925.

-

Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Retrieved from [Link].

- Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. The Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.

- Bach, T. (1998). Photochemical [2+2]-Cycloaddition Reactions in Organic Synthesis. Synthesis, 1998(05), 683-703.

-

YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. Chem Logic. [Link]

-

YouTube. (2020, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. ChemOrgChem. [Link]

-

YouTube. (2021, May 24). [2 + 2] photocycloaddition [Video]. Organic Chemistry Explained. [Link]

-

YouTube. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. The Organic Chemistry Tutor. [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. AllChem. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link].

-

Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. Retrieved from [Link].

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link].

-

Chemistry LibreTexts. (2024, January 19). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

-

DermNet. (n.d.). Roflumilast: Uses, Application, and Side-effects. Retrieved from [Link].

-

PubMed. (2015). Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers. Retrieved from [Link].

-

PubMed. (2022). Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. Retrieved from [Link].

-

ResearchGate. (2017). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. Retrieved from [Link].

-

PubMed Central (PMC). (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Structural Analogues of 2-Cyclobutyl-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies, structural analogues, and potential therapeutic applications of 2-cyclobutyl-2-methylpropanoic acid. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights into drug discovery, offering a roadmap for researchers engaged in the exploration of novel small molecule therapeutics. The core of this guide focuses on the rationale behind structural modifications of the this compound scaffold, underpinned by an analysis of relevant structure-activity relationships (SAR) and the strategic use of bioisosterism. Detailed experimental protocols and a proposed screening cascade are provided to facilitate the design and evaluation of next-generation analogues.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold represents a confluence of two structurally significant motifs in medicinal chemistry: the cyclobutyl ring and the gem-dimethyl group. The cyclobutyl moiety, a four-membered carbocycle, is increasingly recognized for its utility in drug design. Its unique conformational properties can impart favorable pharmacokinetic profiles and improve receptor complementarity.[1] The gem-dimethyl group is a well-established feature in numerous natural products and clinically successful drugs.[2][3] Its presence can enhance metabolic stability, increase binding affinity through van der Waals interactions, and favorably influence the conformation of the molecule.[3]

The combination of these two features in this compound creates a compact, three-dimensional structure with potential for engaging a variety of biological targets. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural components are present in compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1] This guide, therefore, serves as a proactive exploration of the chemical space around this promising scaffold.

Synthesis of the Core Scaffold and its Analogues

The synthesis of this compound and its structural analogues can be approached through several established methodologies for the preparation of α-substituted carboxylic acids. A plausible and efficient synthetic strategy involves the alkylation of an enolate derived from a cyclobutylacetic acid ester.

Proposed Synthesis of this compound

A robust method for the synthesis of the target compound involves the methylation of a suitable precursor, such as ethyl 2-cyclobutylacetate. This approach leverages the well-established principles of enolate chemistry.

Experimental Protocol: Synthesis of this compound

-

Enolate Formation: To a solution of ethyl 2-cyclobutylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq). Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation. The enolate can be conceptualized as a nucleophilic species poised for reaction.

-

Methylation: To the enolate solution, add methyl iodide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-cyclobutyl-2-methylpropanoate. Purify the crude ester by flash column chromatography on silica gel.

-

Hydrolysis: To the purified ester, add a solution of lithium hydroxide (2.0 eq) in a mixture of THF and water (3:1). Stir the reaction at room temperature for 4-6 hours until the ester is fully consumed (as monitored by TLC).

-

Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Synthesis of Structural Analogues

The synthetic route outlined above is highly amenable to the generation of a diverse library of structural analogues. Key points of diversification include:

-

Variation of the Alkylating Agent: Instead of methyl iodide, other alkyl halides (e.g., ethyl bromide, propyl iodide) or more complex electrophiles can be used in step 2 to introduce different substituents at the α-position.

-

Modification of the Cycloalkyl Group: The starting material can be varied to include other cycloalkylacetic esters (e.g., cyclopentyl, cyclohexyl) to probe the effect of ring size on biological activity.

-

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid functionality can be replaced with known bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides to modulate acidity, polarity, and cell permeability.

Exploration of Structural Analogues and Structure-Activity Relationships (SAR)

The rational design of structural analogues is guided by an understanding of how specific molecular features influence biological activity. While direct SAR data for this compound is not available, we can extrapolate from related classes of compounds.

Key Regions for Modification

The this compound scaffold can be divided into three key regions for systematic modification to explore the SAR:

-

The Cyclobutyl Moiety: This group contributes to the lipophilicity and three-dimensional shape of the molecule.

-

The α-Methyl Group: This substituent, along with the cyclobutyl ring, creates a quaternary center which can be important for blocking metabolic degradation and providing a specific steric hindrance for receptor binding.

-

The Carboxylic Acid: This polar group is likely to be involved in key interactions with biological targets, such as hydrogen bonding or ionic interactions.

The following diagram illustrates these key regions for modification:

Caption: Key regions for structural modification of the this compound scaffold.

Proposed Structural Analogues and Rationale

The following table outlines a series of proposed structural analogues, the rationale for their design, and the expected impact on physicochemical properties and biological activity.

| Analogue Class | Structural Modification | Rationale | Expected Impact |

| Cycloalkyl Variants | Replacement of the cyclobutyl ring with cyclopropyl, cyclopentyl, or cyclohexyl groups. | To probe the optimal ring size for target engagement and to modulate lipophilicity. | Altered conformational flexibility and lipophilicity, potentially leading to changes in potency and selectivity. |

| α-Substituent Variants | Replacement of the α-methyl group with larger alkyl groups (ethyl, propyl) or functionalized chains. | To explore the steric tolerance of the binding pocket and introduce new interaction points. | Increased steric bulk may enhance or diminish activity depending on the target. Functionalized chains could introduce new hydrogen bond donors/acceptors. |

| Bioisosteric Replacements for the Carboxylic Acid | Replacement of the carboxylic acid with a tetrazole, hydroxamic acid, or acylsulfonamide. | To modulate acidity (pKa), improve cell permeability, and potentially alter the binding mode.[4] | Changes in polarity and hydrogen bonding capacity, which can significantly impact pharmacokinetic properties and target affinity. |

| Aromatic Analogues | Replacement of the cyclobutyl ring with a phenyl or other aromatic group. | To introduce the potential for π-π stacking interactions with the target and explore a different chemical space. | Increased rigidity and potential for new binding interactions. |

Potential Therapeutic Applications and Biological Targets

Given the structural features of this compound, it is plausible that its analogues could exhibit activity in several therapeutic areas. Aryl and alkyl propanoic acid derivatives are well-known for their anti-inflammatory, analgesic, and anticancer properties.

-

Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are propanoic acid derivatives (e.g., ibuprofen, naproxen). The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. It is conceivable that analogues of this compound could also target these enzymes.

-

Anticancer Activity: The gem-dimethyl group is a common feature in molecules with anticancer properties, as it can enhance metabolic stability and promote binding to protein targets.[2][3] Potential targets could include enzymes involved in cancer cell proliferation or survival.

-

Neurological Disorders: The compact, lipophilic nature of the cyclobutyl group may facilitate blood-brain barrier penetration, making this scaffold of interest for CNS targets.

Proposed Experimental Workflow for Screening and Evaluation

A systematic approach is crucial for the efficient evaluation of newly synthesized analogues. The following workflow outlines a tiered screening cascade designed to identify promising lead compounds.

Caption: A proposed tiered screening workflow for the evaluation of this compound analogues.

Detailed Methodologies for Key Experiments:

-

Primary Cell Viability Assay (MTT Assay):

-

Seed cancer cell lines (e.g., HCT116, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

In vitro Metabolic Stability Assay (Microsomes):

-

Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and NADPH in a phosphate buffer at 37 °C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is used to calculate the in vitro half-life.

-

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the design of novel therapeutic agents. Its constituent parts, the cyclobutyl ring and the gem-dimethyl group, are known to confer advantageous properties in drug candidates. This guide has provided a comprehensive framework for the synthesis, structural modification, and biological evaluation of analogues based on this core. While the specific biological targets of the parent molecule remain to be elucidated, the strategies outlined herein provide a rational and efficient path for exploring the therapeutic potential of this chemical space. Future work should focus on the synthesis of a diverse library of analogues and their systematic evaluation in a range of biological assays to uncover novel structure-activity relationships and identify promising lead compounds for further development.

References

-

Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29. [Link]

-

Gutierrez, O., Qin, T., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Chemistry, 15, 550–559. [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. [Link]

-

PubChem. 2-Cyclopropyl-2-methylpropanoic acid. [Link]

-

Marco-Contelles, J. (2014). Biologically active diterpenes containing a gem-dimethylcyclopropane subunit: An intriguing source of PKC modulators. RSC Publishing. [Link]

-

Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. [Link]

-

PubChem. 2-Cyclobutylacetic Acid. [Link]

Sources

- 1. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 2-Cyclobutyl-2-methylpropanoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the novel small molecule, 2-Cyclobutyl-2-methylpropanoic acid. In the absence of direct empirical data, this document synthesizes information from structurally related compounds to propose a scientifically-grounded hypothesis regarding its potential pharmacological effects. By deconstructing the molecule into its core components—a short-chain fatty acid (SCFA) backbone, a branched-chain fatty acid (BCFA) alpha-carbon, and a cyclobutyl moiety—we postulate that this compound is a candidate modulator of metabolic and inflammatory pathways. This guide provides a comprehensive roadmap for investigating these hypotheses, including detailed in vitro and in vivo experimental protocols, and visual workflows to guide future research and drug development efforts.

Introduction: Deconstructing this compound for Mechanistic Insights

This compound is a synthetic carboxylic acid with a unique structural architecture. To predict its biological function, we can analyze its constituent parts and draw parallels from established research on similar chemical motifs.

-

Short-Chain Fatty Acid (SCFA) Core: The propanoic acid backbone classifies this molecule as a short-chain fatty acid. SCFAs, such as butyrate and propionate, are well-documented products of gut microbiota fermentation and act as crucial signaling molecules in the host.[1] They are known to exert a range of physiological effects, including anti-inflammatory, immunoregulatory, and metabolic benefits.[1] A primary mechanism of SCFA action is through the activation of G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and the inhibition of histone deacetylases (HDACs).[2][3]

-

Branched-Chain Fatty Acid (BCFA) Alpha-Carbon: The methyl group at the alpha-position introduces a branched-chain characteristic. BCFAs are recognized for their roles in various metabolic processes, with studies suggesting they can influence lipid metabolism and inflammation.[4][5] Specifically, BCFAs have been shown to activate PPARα and sterol regulatory element-binding protein-1c, leading to reduced triglyceride synthesis.[4] Furthermore, a negative correlation has been observed between endogenous BCFA levels and the risk of metabolic syndrome.[6]

-

Cyclobutyl Moiety: The presence of a cyclobutane ring is a notable feature. In medicinal chemistry, cyclobutane rings are incorporated into drug candidates to enhance properties such as metabolic stability, conformational rigidity, and potency.[7][8] The puckered conformation of the cyclobutane ring can influence how the molecule interacts with protein binding pockets, potentially leading to increased selectivity and improved pharmacokinetic profiles.[8]

Hypothesis: Based on this structural analysis, we hypothesize that This compound functions as a signaling molecule with the potential to modulate metabolic and inflammatory pathways, possibly through interactions with GPCRs and/or HDACs. The cyclobutyl group may confer enhanced potency, selectivity, or favorable pharmacokinetic properties compared to its linear or less sterically hindered counterparts.

Proposed Investigational Roadmap: A Phased Approach to Unveiling Biological Activity

A systematic, multi-tiered approach is recommended to elucidate the biological activity of this compound. This roadmap outlines a series of in vitro and in vivo studies designed to test our central hypothesis.

Phase 1: In Vitro Screening for Primary Targets and Cellular Effects

The initial phase focuses on high-throughput in vitro assays to identify direct molecular targets and characterize the compound's effects at a cellular level.

2.1.1. GPCR Activation Assays

Given the SCFA core, a primary avenue of investigation is the activation of SCFA-sensing GPCRs.

Experimental Protocol: Calcium Mobilization Assay for FFAR2/GPR43 Activation

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human FFAR2 (GPR43) and a G-protein chimera (e.g., Gα16) that couples receptor activation to the calcium signaling pathway.

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

-

Fluorescent Dye Loading: Wash the cells with a buffered saline solution and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare a serial dilution of this compound and known FFAR2 agonists (e.g., propionate) in the assay buffer.

-

Assay Execution: Place the microplate into a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence, then inject the compound dilutions and immediately begin kinetic fluorescence readings.

-

Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the dose-response curve and determine the EC50 value for this compound.

2.1.2. HDAC Inhibition Assays

The potential for HDAC inhibition, another hallmark of some SCFAs, should be assessed.

Experimental Protocol: Fluorogenic HDAC Inhibition Assay

-

Reagents: Utilize a commercially available fluorogenic HDAC assay kit containing a broad-spectrum HDAC substrate (e.g., a fluorophore-conjugated acetylated peptide), a developer solution, and a reference HDAC inhibitor (e.g., Trichostatin A).

-

Reaction Setup: In a 96-well microplate, combine recombinant human HDAC enzymes (a panel of different isoforms is recommended), the fluorogenic substrate, and varying concentrations of this compound or the control inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for deacetylation.

-

Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate at room temperature to allow the signal to develop.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

2.1.3. Anti-inflammatory Activity in Immune Cells

To assess the functional consequences of potential target engagement, the compound's anti-inflammatory properties can be evaluated in a relevant cellular context.

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

-

Cell Culture and Differentiation: Culture a murine or human macrophage cell line (e.g., RAW 264.7 or THP-1) and differentiate into a macrophage phenotype if necessary (e.g., using PMA for THP-1 cells).

-

Pre-treatment: Pre-incubate the differentiated macrophages with various concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: Determine the effect of this compound on LPS-induced cytokine production and calculate the IC50 for the inhibition of each cytokine.

Table 1: Summary of In Vitro Assays and Expected Outcomes

| Assay | Target/Process | Key Parameters | Expected Outcome if Hypothesis is Correct |

| Calcium Mobilization | GPCR Activation (e.g., FFAR2/GPR43) | EC50 | Dose-dependent increase in intracellular calcium, indicating agonism. |

| Fluorogenic HDAC Assay | HDAC Enzyme Activity | IC50 | Dose-dependent inhibition of HDAC activity. |

| LPS-Induced Cytokine Release | Inflammatory Signaling in Macrophages | IC50 | Reduction in the secretion of pro-inflammatory cytokines. |

Visualizing the In Vitro Workflow

Caption: Workflow for in vitro screening of this compound.

Phase 2: In Vivo Validation in Disease-Relevant Models

Positive results from the in vitro screening would warrant progression to in vivo studies to assess the compound's efficacy and physiological effects in a whole-organism context.

2.2.1. Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish an appropriate dosing regimen for subsequent efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study

-

Animal Model: Use healthy adult male C57BL/6 mice.

-

Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to separate groups of mice.

-

Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Sample Processing: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

2.2.2. Efficacy in a Model of Metabolic Disease

Based on the hypothesized metabolic effects, a diet-induced obesity (DIO) mouse model is a suitable choice for the initial efficacy studies.

Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model

-

Model Induction: Feed C57BL/6 mice a high-fat diet (HFD) for 8-12 weeks to induce obesity, insulin resistance, and a pro-inflammatory state.

-

Treatment Groups: Randomize the DIO mice into treatment groups: vehicle control and one or more doses of this compound.

-

Dosing: Administer the compound daily (or as determined by the PK study) via oral gavage for a period of 4-8 weeks.

-

Metabolic Phenotyping: Monitor key metabolic parameters throughout the study:

-

Body weight and food intake (daily/weekly).

-

Fasting blood glucose and insulin levels (weekly/bi-weekly).

-

Glucose tolerance test (GTT) and insulin tolerance test (ITT) at the end of the study.

-

-

Terminal Endpoints: At the end of the treatment period, collect blood and tissues for further analysis:

-

Blood: Measure plasma lipids (triglycerides, cholesterol), inflammatory markers (cytokines), and markers of liver and kidney function.

-

Tissues (Liver, Adipose): Analyze gene expression related to metabolism and inflammation (e.g., via qPCR) and perform histological analysis (e.g., H&E staining for lipid accumulation).

-

Table 2: Summary of In Vivo Studies and Key Endpoints

| Study | Model | Key Endpoints | Expected Outcome if Hypothesis is Correct |

| Pharmacokinetics | Healthy Mice | Cmax, Tmax, t1/2, AUC, %F | Favorable pharmacokinetic profile, including good oral bioavailability. |

| Efficacy | Diet-Induced Obese Mice | Body weight, glucose tolerance, insulin sensitivity, plasma lipids, inflammatory markers | Improvement in metabolic parameters and a reduction in inflammatory markers compared to the vehicle control group. |

Visualizing the Potential Signaling Pathway

Caption: Hypothesized signaling pathways for this compound.

Conclusion and Future Directions

This technical guide puts forth a hypothesis-driven framework for the systematic investigation of the biological activities of this compound. By leveraging our understanding of its structural components, we have outlined a clear and logical path forward, beginning with in vitro target screening and culminating in in vivo validation in a disease-relevant model. The successful execution of this research plan will not only elucidate the pharmacological profile of this novel compound but also has the potential to uncover a new therapeutic candidate for metabolic and inflammatory diseases. Future studies could expand upon these initial findings to explore its effects in other disease models (e.g., inflammatory bowel disease, neuroinflammation) and to further optimize its structure to enhance its therapeutic properties.

References

- BenchChem. (2025).

-

He, J., et al. (2024). Health Benefits and Side Effects of Short-Chain Fatty Acids. PubMed Central. [Link]

-

Wang, Y., et al. (2025). Branched-Chain Fatty Acids and Obesity: A Narrative Review. PubMed. [Link]

- Shyaula, S. L. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

-

Shyaula, S. L. (2021). Bioactive cyclobutane-containing alkaloids. PubMed. [Link]

- Shyaula, S. L. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.

- EvitaChem. (n.d.). Buy 2-Cyclopropyl-2-methylpropanoic acid (EVT-1662972) | 71199-13-8.

- Radboud Repository. (n.d.).

-

ResearchGate. (2025). Biological significance of short-chain fatty acid metabolism by the intestinal microbiome. [Link]

- PharmaBlock. (n.d.).

- Ombrellino. (n.d.).

- Creative Proteomics. (n.d.).

-

PubChem. (n.d.). 2-Cyclopropyl-2-methylpropanoic acid. [Link]

- Royal Society of Chemistry. (n.d.).

-

Sledzinski, T., et al. (2023). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. PubMed. [Link]

Sources

- 1. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. img01.pharmablock.com [img01.pharmablock.com]

A Technical Guide to the Procurement and Validation of 2-Cyclobutyl-2-methylpropanoic Acid for Advanced Research

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Sourcing of 2-Cyclobutyl-2-methylpropanoic Acid (CAS Number: 1307851-78-4)

Navigating the supply chain for specialized chemical reagents is a critical challenge in pharmaceutical and biotechnological research. This guide provides a comprehensive overview of the commercial landscape for this compound, a molecule of interest in medicinal chemistry. Due to its status as a niche, non-commercialized compound, a strategic approach to sourcing, including custom synthesis and rigorous quality control, is essential.

Introduction: Understanding this compound

This compound is a carboxylic acid derivative characterized by a cyclobutane ring attached to a quaternary carbon. Its structure suggests its potential use as a building block in the synthesis of more complex molecules, particularly in the design of novel therapeutic agents. While not available as a stock chemical, its analogues have appeared in patent literature, indicating its relevance in drug discovery programs. The procurement of this compound requires a departure from standard purchasing protocols, necessitating either in-house synthesis or partnership with a specialized custom synthesis provider.

Commercial Availability: A Landscape of Custom Synthesis

Direct searches for suppliers of this compound will yield limited to no results for off-the-shelf products. The primary route for obtaining this compound is through custom synthesis.[1][2][3] This involves commissioning a third-party organization, often a Contract Research Organization (CRO) or a specialized chemical synthesis company, to produce the molecule on a fee-for-service basis.[2][4]

Key Advantages of the Custom Synthesis Route:

-

Access to Expertise: Leverages the specialized skills and equipment of experienced chemists.[1][2]

-

Scalability: Providers can often produce quantities ranging from milligrams to kilograms.[1][4]

-

Guaranteed Purity: Reputable vendors provide comprehensive analytical data to certify the identity and purity of the final product.

Several companies offer custom synthesis services tailored for the pharmaceutical and biotech industries, including Pharma Inventor Inc., Otava Chemicals, ResolveMass Laboratories Inc., BOC Sciences, and Taros Discovery.[1][2][3][4][5] When engaging with a custom synthesis provider, it is crucial to provide a clear set of specifications, including the CAS number, desired quantity, required purity, and a list of necessary analytical data for validation.

Potential Synthesis Pathway

For research groups with the appropriate capabilities, in-house synthesis may be a viable alternative. Based on analogous structures found in patent literature, a plausible synthetic route can be devised.[6][7][8] A general approach could involve the alkylation of a suitable precursor followed by hydrolysis. The specific details of such a synthesis would need to be developed and optimized by a skilled organic chemist.

A simplified, conceptual workflow for the synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Quality Control and Analytical Validation

Whether synthesized in-house or procured via custom synthesis, rigorous analytical validation is non-negotiable to ensure the identity, purity, and stability of this compound. The absence of a commercial standard makes this step even more critical. A comprehensive panel of analytical tests should be performed.

Table 1: Recommended Analytical Specifications for this compound

| Analytical Test | Purpose | Acceptance Criteria |

| ¹H NMR Spectroscopy | Confirms the molecular structure and proton environment. | Spectrum consistent with the proposed structure, with correct chemical shifts, integrations, and coupling patterns. |

| ¹³C NMR Spectroscopy | Confirms the carbon skeleton of the molecule. | Spectrum shows the correct number of carbon signals corresponding to the structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern.[9] | Observed molecular ion ([M-H]⁻ or [M+H]⁺) corresponds to the calculated molecular weight (C₈H₁₄O₂ = 142.19 g/mol ). |

| HPLC/UPLC | Quantifies purity and detects impurities.[10][11] | Purity ≥95% (or as specified by the research requirements). |

| Appearance | Basic physical characterization. | As specified (e.g., color, physical state). |